

# **Ecopipam Clinical Trial Design in Tourette Syndrome: Application Notes and Protocols**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the clinical trial design and protocols for the investigation of **Ecopipam** in the treatment of Tourette syndrome. The information is compiled from publicly available data on Phase 2 and Phase 3 clinical trials, with a focus on the methodologies and quantitative outcomes observed.

# Introduction to Ecopipam and its Mechanism of Action

**Ecopipam** is a first-in-class selective dopamine D1 receptor antagonist. Its mechanism of action is distinct from currently approved medications for Tourette syndrome, which primarily target the D2 dopamine receptor. The pathophysiology of Tourette syndrome is thought to involve a hyperdopaminergic state within the basal ganglia, a key brain region for motor control. By selectively blocking D1 receptors, **Ecopipam** aims to modulate the "direct pathway" of the basal ganglia circuitry, which is believed to be overactive in individuals with Tourette syndrome, thereby reducing the frequency and severity of tics.[1][2]

## Signaling Pathway of Dopamine D1 Receptor Antagonism

Dopamine D1 receptor signaling in the striatum, a core component of the basal ganglia, plays a crucial role in motor control. In the direct pathway, D1 receptor activation by dopamine typically



leads to a cascade of intracellular events that facilitate movement. **Ecopipam**, as a D1 antagonist, competitively binds to these receptors without activating them, thus inhibiting this downstream signaling. This is hypothesized to dampen the excessive signaling that contributes to the generation of tics in Tourette syndrome.[3]



Click to download full resolution via product page

Figure 1: Ecopipam's Mechanism of Action at the D1 Receptor.

### **Clinical Trial Design and Workflow**

The pivotal Phase 3 clinical trial for **Ecopipam** in Tourette syndrome, known as the D1AMOND study (NCT05615220), employed a randomized withdrawal design. This design is particularly useful for assessing the maintenance of efficacy of a treatment.[4][5]





Click to download full resolution via product page

Figure 2: Phase 3 Randomized Withdrawal Trial Workflow.

# **Experimental Protocols**Patient Population and Eligibility Criteria

The clinical trials for **Ecopipam** in Tourette syndrome included pediatric and adult participants. The key inclusion and exclusion criteria for the Phase 3 D1AMOND study are summarized below.

Table 1: Inclusion and Exclusion Criteria for the Phase 3 D1AMOND Study



| Inclusion Criteria                                                                                                              | Exclusion Criteria                                                                                                 |
|---------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| Age ≥ 6 years                                                                                                                   | Previous exposure to Ecopipam                                                                                      |
| Weight ≥ 18 kg (~40 lbs)                                                                                                        | Certain mood or psychiatric disorders (e.g., dementia, bipolar disorder, schizophrenia, major depressive disorder) |
| Diagnosis of Tourette's Disorder with both motor and vocal tics causing impairment                                              | Unstable medical illness or clinically significant lab abnormalities                                               |
| Yale Global Tic Severity Scale-Revised (YGTSS-R) Total Tic Score ≥ 20 at baseline                                               | Risk of suicide                                                                                                    |
| No medications for motor or vocal tics for at least 14 days prior to baseline                                                   | Pregnancy or lactation                                                                                             |
| For sexually active participants, agreement to use effective contraception during the study and for 30 days after the last dose | Moderate to severe renal insufficiency                                                                             |
| Hepatic insufficiency                                                                                                           |                                                                                                                    |
| Positive urine drug screen                                                                                                      | <del>-</del>                                                                                                       |
| Unstable doses of medications for anxiety, depression, or ADHD                                                                  |                                                                                                                    |
| Use of certain medications that could lead to drug interactions                                                                 | <del>-</del>                                                                                                       |
| Recent behavioral therapy for tics                                                                                              | -                                                                                                                  |

### **Dosing and Administration**

In the Phase 3 D1AMOND study, **Ecopipam** was administered orally once daily. The protocol included a titration phase to a target dose, followed by a maintenance phase.

Open-Label Phase: All participants received **Ecopipam**, starting with a titration over 4 weeks
to a target steady-state dose of 1.8 mg/kg/day. This was followed by an 8-week open-label
maintenance phase at the target dose.



 Double-Blind Phase: Responders to the open-label treatment were randomized to either continue receiving their established dose of **Ecopipam** or switch to a matching placebo for 12 weeks.

#### **Efficacy and Safety Assessments**

The primary and secondary outcome measures in the **Ecopipam** clinical trials relied on validated rating scales for Tourette syndrome.

The YGTSS is a semi-structured, clinician-administered interview that assesses the severity of motor and vocal tics over the preceding week. It is considered the gold standard for measuring tic severity in clinical trials.

The scale is divided into several domains:

- Motor Tics: Rated on number, frequency, intensity, complexity, and interference.
- Phonic (Vocal) Tics: Rated on number, frequency, intensity, complexity, and interference.
- Overall Impairment: A global rating of the impact of tics on the individual's life.

Each of the five dimensions for both motor and phonic tics is scored from 0 (no tics) to 5 (severe tics). The Total Tic Score (TTS) is the sum of the motor and phonic tic scores, ranging from 0 to 50. The Global Severity Score is the sum of the TTS and the impairment score.

The CGI-TS-S is a clinician-rated scale that provides a global assessment of the severity of Tourette syndrome. It is a 7-point scale ranging from 1 (Normal, not at all ill) to 7 (Among the most extremely ill patients). This scale allows the clinician to integrate all available information, including patient and caregiver reports and direct observation, into a single rating of illness severity.

### **Quantitative Data Summary**

The following tables summarize the key quantitative outcomes from the Phase 3 D1AMOND study of **Ecopipam** in Tourette syndrome.

Table 2: Primary and Secondary Efficacy Endpoints in the Phase 3 D1AMOND Study



| Endpoint                                                | Ecopipam<br>Group | Placebo Group  | Hazard Ratio<br>(95% CI) | p-value |
|---------------------------------------------------------|-------------------|----------------|--------------------------|---------|
| Primary: Time to<br>Relapse<br>(Pediatric)              | 41.9% relapsed    | 68.1% relapsed | 0.50 (0.3-0.8)           | 0.0084  |
| Secondary: Time<br>to Relapse<br>(Pediatric &<br>Adult) | 41.2% relapsed    | 67.9% relapsed | 0.50 (0.3-0.8)           | 0.0050  |

Table 3: Common Adverse Events in the Phase 3 D1AMOND Study

| Adverse Event | Percentage of Patients |
|---------------|------------------------|
| Somnolence    | 10.2%                  |
| Insomnia      | 7.4%                   |
| Anxiety       | 6.0%                   |
| Fatigue       | 5.6%                   |
| Headache      | 5.1%                   |

### Conclusion

The clinical trial program for **Ecopipam** in Tourette syndrome has demonstrated a statistically significant and clinically meaningful benefit in reducing tic severity and maintaining treatment effect. The novel mechanism of action as a selective D1 receptor antagonist offers a promising new therapeutic approach for individuals with Tourette syndrome. The data from the Phase 3 D1AMOND study will be pivotal in regulatory submissions for the approval of **Ecopipam**. Researchers and clinicians should be familiar with the detailed protocols and assessment measures used in these trials to accurately interpret the findings and consider the potential role of **Ecopipam** in the management of Tourette syndrome.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Tourette syndrome Wikipedia [en.wikipedia.org]
- 2. Frontiers | Segregation of D1 and D2 dopamine receptors in the striatal direct and indirect pathways: An historical perspective [frontiersin.org]
- 3. Dysregulated intracellular signaling in the striatum in a pathophysiologically grounded model of Tourette syndrome PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Ecopipam Tablets to Study Tourette's Disorder in Children, Adolescents and Adults | Clinical Research Trial Listing [centerwatch.com]
- To cite this document: BenchChem. [Ecopipam Clinical Trial Design in Tourette Syndrome: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671091#clinical-trial-design-for-ecopipam-in-tourette-syndrome]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com